molecular formula C15H16O2 B093078 3-methoxy-5-(2-phenylethyl)phenol CAS No. 17635-59-5

3-methoxy-5-(2-phenylethyl)phenol

Cat. No.: B093078
CAS No.: 17635-59-5
M. Wt: 228.29 g/mol
InChI Key: HPEFWCAKFRCLBD-UHFFFAOYSA-N
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Description

3-methoxy-5-(2-phenylethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group at the third position and a phenylethyl group at the fifth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-5-(2-phenylethyl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxyphenol with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-methoxy-5-(2-phenylethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of catalysts like aluminum chloride.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Corresponding alcohols or reduced phenolic derivatives.

    Substitution: Substituted phenolic compounds with various functional groups.

Scientific Research Applications

3-methoxy-5-(2-phenylethyl)phenol has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Comparison with Similar Compounds

3-methoxy-5-(2-phenylethyl)phenol can be compared with other similar compounds, such as:

    Phenol, 3-methoxy-5-methyl-: Differing by the presence of a methyl group instead of a phenylethyl group.

    Phenol, 2-methoxy-5-(1-propenyl)-: Differing by the position and type of substituents on the phenol ring.

Uniqueness: The unique combination of a methoxy group and a phenylethyl group on the phenol ring imparts distinct chemical and biological properties to this compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methoxy-5-(2-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-6,9-11,16H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEFWCAKFRCLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170114
Record name Phenol, 3-methoxy-5-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17635-59-5
Record name Phenol, 3-methoxy-5-(2-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methoxy-5-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17635-59-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Dihydropinosylvin methyl ether's nematicidal activity, and how does its production change in response to threat?

A1: Dihydropinosylvin methyl ether (DPME) exhibits strong nematicidal activity against pinewood nematodes (PWNs), which are detrimental to Pinus strobus trees. [, ] Interestingly, the accumulation of DPME significantly increases in Pinus strobus trees upon infection with PWNs. [] This suggests that DPME plays a role in the tree's defense mechanism against this particular threat.

Q2: How can we enhance the production of Dihydropinosylvin methyl ether for research and potential applications?

A2: Studies have shown that prolonged in vitro culture of Pinus strobus calli can effectively enhance DPME production. [] Specifically, aging the calli for three months significantly increases DPME concentrations compared to younger calli. [] This method provides a promising avenue for producing larger quantities of DPME for further research into its properties and potential applications, such as developing eco-friendly nematicides.

Q3: Besides its nematicidal activity, is Dihydropinosylvin methyl ether found in other contexts, and what does this suggest about its potential?

A3: Yes, Dihydropinosylvin methyl ether has been identified as a differential metabolite in Dendrobium officinale, a medicinal orchid. [] Furthermore, it shows a significant positive correlation with the antioxidant capacity of this plant. [] This finding suggests that DPME might possess more than just nematicidal properties and could have potential applications in other areas, such as contributing to the health benefits of Dendrobium officinale.

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